

Zoligratinib: A Deep Dive into its Therapeutic Potential in FGFR-Driven Malignancies

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Compound of Interest		
Compound Name:	Zoligratinib	
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This technical guide provides an in-depth analysis of **Zoligratinib** (formerly AZD4547), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), for researchers, scientists, and drug development professionals. This document outlines **Zoligratinib**'s mechanism of action, summarizes key preclinical and clinical data, provides detailed experimental protocols for its evaluation, and visualizes critical biological pathways and experimental workflows.

Introduction: The Role of FGFR Signaling in Cancer and the Rationale for Zoligratinib

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including breast, gastric, lung, and bladder cancers.[3][4][5] This has established the FGFR family of receptor tyrosine kinases as a compelling therapeutic target.

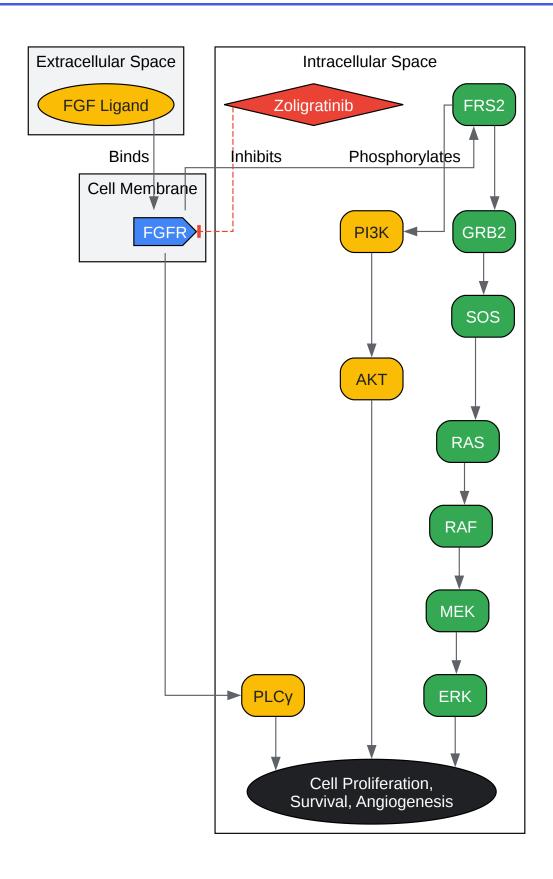
Zoligratinib is an orally bioavailable small molecule that potently and selectively inhibits FGFR1, FGFR2, and FGFR3.[6][7] By binding to the ATP-binding pocket of the FGFR kinase domain, **Zoligratinib** blocks the downstream signaling cascades that promote tumor growth and survival.[6][7]



Mechanism of Action and Signaling Pathway

Zoligratinib exerts its anti-tumor effects by inhibiting the phosphorylation of FGFRs, which in turn blocks the activation of downstream signaling pathways. The primary pathways affected are the RAS-Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)-AKT pathways, both of which are central to cell proliferation and survival.[8][9][10] Additionally, **Zoligratinib** has been shown to inhibit the phosphorylation of downstream effectors such as FRS2 and PLCy.[8]





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Caption: Zoligratinib inhibits FGFR signaling pathways. (Max Width: 760px)



Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **Zoligratinib** across various FGFR-driven cancer models.

Table 1: In Vitro Kinase Inhibitory Activity of Zoligratinib

Target	IC50 (nM)	
FGFR1	0.2 - 9.3	
FGFR2	2.5 - 7.6	
FGFR3	1.8 - 22	
FGFR4	165 - 290	
VEGFR2 (KDR)	24	
Data compiled from multiple cell-free assays.[8]		

[11][12]

Table 2: In Vitro Anti-proliferative Activity of Zoligratinib in FGFR-Altered Cancer Cell Lines



Cell Line	Cancer Type	FGFR Alteration	IC50 / GI50 (nM)
KG1a	Leukemia	FGFR1 Fusion	18 - 281
Sum52-PE	Breast Cancer	FGFR Deregulation	18 - 281
KMS11	Myeloma	FGFR3 Mutation	18 - 281
DMS114	Lung Cancer	FGFR1 Amplification	100 - 300 (Autophosphorylation inhibition)
SNU-16	Gastric Cancer	FGFR2 Amplification	100 - 300 (Autophosphorylation inhibition)
IC50/GI50 values			
represent the			
concentration required			
for 50% inhibition of			
cell growth or			
proliferation.[8][11]			

Table 3: Clinical Efficacy of Zoligratinib in Patients with FGFR-Driven Cancers (NCI-MATCH Trial)



FGFR Alteration	Objective Response Rate (ORR)	6-Month Progression-Free Survival (PFS) Rate
Fusions (FGFR1 or FGFR3)	22%	56%
Point Mutations (FGFR2 or FGFR3)	Partial responses observed	Not specifically reported
Amplification (FGFR1 or FGFR2)	No confirmed responses	15% (overall cohort)
Overall Population	8%	15%
Data from a Phase II study in patients with refractory cancers. The study did not meet its primary endpoint for the overall population.[3]		

Detailed Experimental Protocols In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitory activity of **Zoligratinib** against FGFR kinases.

Materials:

- Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)
- LanthaScreen™ Eu-anti-Tag Antibody
- Kinase Tracer
- Kinase Buffer
- Zoligratinib (or other test compounds)
- 384-well assay plates



 Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

- Prepare Reagents:
 - Prepare a 1X Kinase Buffer solution from the provided stock.
 - Prepare a 3X solution of the test compound (e.g., **Zoligratinib**) in 1X Kinase Buffer.
 - Prepare a 3X mixture of the FGFR kinase and the Eu-anti-Tag Antibody in 1X Kinase Buffer.
 - Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer.
- Assay Protocol:
 - \circ Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.
 - Add 5 μL of the 3X kinase/antibody mixture to each well.
 - Add 5 μL of the 3X tracer solution to each well.
 - Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)



This protocol outlines a method to assess the effect of **Zoligratinib** on the viability of cancer cell lines.

Materials:

- FGFR-driven cancer cell lines (e.g., SNU-16, KMS11)
- Complete cell culture medium
- Zoligratinib
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Spectrophotometer

Procedure:

- · Cell Seeding:
 - \circ Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 μL of complete culture medium.
 - Incubate overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **Zoligratinib** in serum-free medium.
 - \circ Remove the culture medium from the wells and replace it with 100 μ L of the **Zoligratinib** dilutions. Include vehicle-only controls.
 - Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- MTT Addition and Incubation:



- Add 10-50 μL of MTT solution to each well.
- Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- · Solubilization and Absorbance Reading:
 - Carefully aspirate the medium containing MTT.
 - $\circ\,$ Add 100-150 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a spectrophotometer.
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the percentage of viability against the logarithm of Zoligratinib concentration and determine the IC50 value.

In Vivo Tumor Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **Zoligratinib** in a patient-derived xenograft (PDX) model of FGFR-driven cancer.

Materials:

- Immunodeficient mice (e.g., NOD-SCID or NSG)
- FGFR-driven patient-derived tumor tissue
- Matrigel (optional)
- Zoligratinib
- Vehicle for oral gavage (e.g., 0.5% HPMC + 0.1% Tween 80 in water)



- Calipers
- Anesthesia

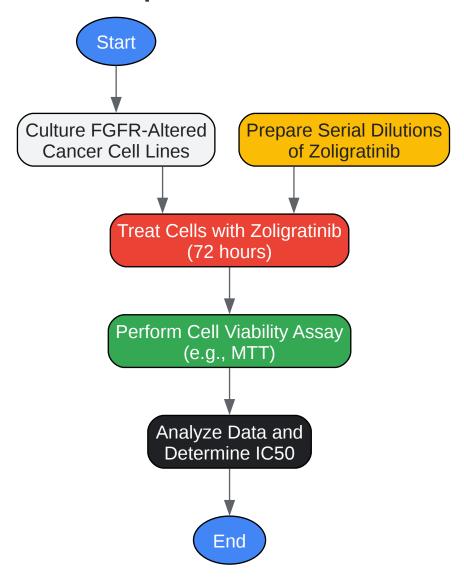
Procedure:

- PDX Model Establishment:
 - Surgically implant a small fragment (2-3 mm³) of the patient's tumor subcutaneously into the flank of each mouse.
 - Monitor the mice for tumor growth. Once tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
- Zoligratinib Formulation and Administration:
 - Prepare a suspension of **Zoligratinib** in the vehicle at the desired concentration. A common formulation for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and water.
 - Administer Zoligratinib orally (p.o.) to the treatment group at a specified dose (e.g., 30-100 mg/kg) and frequency (e.g., once or twice daily). Administer vehicle only to the control group.
- Tumor Growth Monitoring and Data Collection:
 - Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis.
- Pharmacodynamic Analysis (Optional):
 - Tumor lysates can be analyzed by Western blot to assess the inhibition of FGFR signaling (e.g., p-FGFR, p-ERK).



- Data Analysis:
 - Calculate the tumor growth inhibition (TGI) for the **Zoligratinib**-treated group compared to the control group.
 - Plot the mean tumor volume over time for each group.

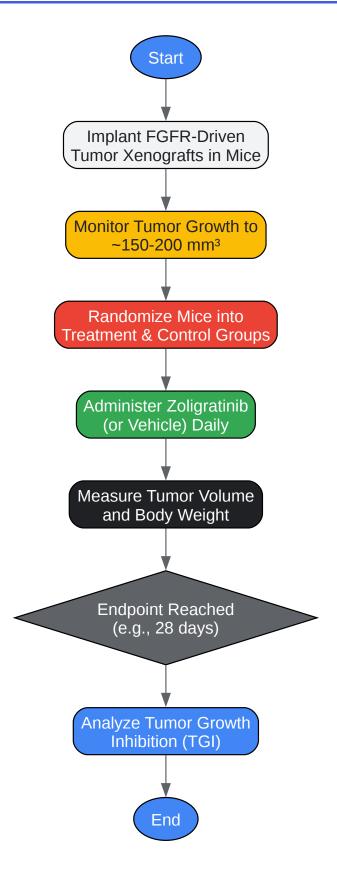
Visualizations of Experimental Workflows and Logical Relationships



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Caption: Workflow for in vitro evaluation of **Zoligratinib**. (Max Width: 760px)





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Caption: Workflow for in vivo efficacy testing of **Zoligratinib**. (Max Width: 760px)



Conclusion

Zoligratinib has demonstrated significant potential as a targeted therapy for cancers driven by FGFR aberrations. Its potent and selective inhibition of FGFR1, 2, and 3 leads to the suppression of key oncogenic signaling pathways, resulting in anti-tumor activity in both preclinical models and in patients with specific FGFR alterations. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and development of **Zoligratinib** and other FGFR inhibitors in the pursuit of precision oncology. Further research is warranted to optimize patient selection, understand mechanisms of resistance, and explore combination strategies to maximize the clinical benefit of this therapeutic approach.

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